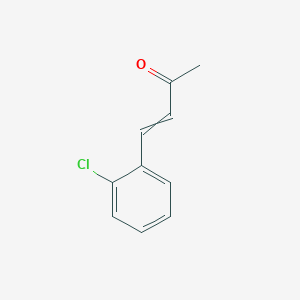

4-(2-chlorophenyl)but-3-en-2-one

Descripción general

Descripción

4-(2-Chlorophenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system and a 2-chlorophenyl substituent. Its molecular formula is C₁₀H₉ClO (molecular weight: 180.63 g/mol), with the (E)-isomer being the predominant configuration due to steric and electronic stabilization . The compound is synthesized via Claisen–Schmidt condensation, as demonstrated in a poly(N-isopropylacrylamide-co-L-proline)-catalyzed reaction, yielding 42% of the product with spectral data confirming its structure (¹H NMR: δ 7.93 ppm for the enone proton; IR: 1672 cm⁻¹ for the carbonyl stretch) . This compound serves as a key intermediate in organic synthesis, particularly for heterocyclic systems and bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(2-chlorophenyl)but-3-en-2-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

C6H4ClCHO+CH3COCH3→C6H4ClCH=CHCOCH3+H2O

Industrial Production Methods

Industrial production of 2-chlorobenzylideneacetone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield the corresponding alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Chlorobenzoic acid.

Reduction: 2-Chlorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(2-chlorophenyl)but-3-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

Medicine: Research is ongoing to investigate its pharmacological properties and potential therapeutic uses.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 2-chlorobenzylideneacetone involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence electronic properties and reactivity. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂) reduce the electron density of the enone system, lowering UV absorption maxima (323 nm vs. 375 nm for electron-donating NMe₂) .

Spectral and Physical Properties

- IR Spectroscopy : The carbonyl stretch in this compound (1672 cm⁻¹) is consistent with α,β-unsaturated ketones. Analogous compounds, such as 4-(4-fluorophenyl)but-3-en-2-one, show similar carbonyl stretches (1668 cm⁻¹) .

- NMR Spectroscopy: The enone protons in this compound resonate at δ 7.93 (d, J = 16.4 Hz) and δ 6.66 (d, J = 16.4 Hz), confirming the (E)-configuration. Para-substituted derivatives (e.g., 4-NO₂) exhibit downfield shifts due to electron withdrawal .

Q & A

Q. Basic: What are the common synthetic routes for 4-(2-chlorophenyl)but-3-en-2-one, and what analytical techniques are used to confirm its structure?

Answer:

The synthesis of this compound typically involves aldol condensation or Claisen-Schmidt reactions between substituted acetophenones and aldehydes. For example, analogous compounds like 3-(4-chlorophenyl)chromen-2-ones are synthesized via condensation of 2,4-dihydroxyacetophenone with benzaldehyde derivatives under acidic or basic conditions . Key steps include:

- Reaction Optimization : Adjusting temperature (e.g., reflux in ethanol) and catalyst (e.g., NaOH or HCl) to enhance enone formation.

- Purification : Column chromatography or recrystallization to isolate the product.

Structural Confirmation :

- Spectroscopy :

- X-ray Crystallography : Resolves molecular geometry, bond lengths, and angles, as demonstrated for structurally related enones .

Q. Basic: How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?

Answer:

Optimization involves systematic variation of parameters:

- Catalyst Screening : Test Brønsted acids (e.g., HCl) vs. bases (e.g., NaOH) to favor enolization and minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or methanol may improve solubility of intermediates .

- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates.

- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and terminate at maximal product formation .

Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces altering bond lengths. Methodological strategies include:

- Variable-Temperature NMR : Detect conformational changes by analyzing peak splitting at low temperatures .

- DFT Calculations : Compare experimental NMR shifts with computed values for different tautomers or conformers .

- Complementary Techniques : Pair X-ray data with solid-state NMR to assess whether observed differences are intrinsic or artifacts of measurement conditions .

Q. Advanced: What experimental strategies can be employed to study the kinetic stability of this compound under varying environmental conditions?

Answer:

- Accelerated Stability Testing :

- Environmental Stressors :

Q. Advanced: How can researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

Answer:

- In Vitro Assays :

- Data Validation :

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Q. Advanced: How can computational methods complement experimental studies of this compound’s electronic properties?

Answer:

- Molecular Modeling :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis spectra and compare with experimental λmax .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles .

- Docking Studies : Simulate interactions with biological targets (e.g., protein kinases) using AutoDock Vina to prioritize in vitro testing .

Propiedades

Fórmula molecular |

C10H9ClO |

|---|---|

Peso molecular |

180.63 g/mol |

Nombre IUPAC |

4-(2-chlorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |

Clave InChI |

FHDSETHROOWFCQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C=CC1=CC=CC=C1Cl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.